Cas no 1805233-09-3 (Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate)

Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized aromatic structure. The presence of reactive groups—chloromethyl, cyano, and difluoromethyl—enables selective modifications, making it useful in pharmaceutical and agrochemical applications. The ester moiety enhances solubility, facilitating further derivatization. Its difluoromethyl group contributes to metabolic stability in bioactive compounds, while the chloromethyl and cyano groups serve as handles for nucleophilic substitution or cyclization reactions. This compound is well-suited for constructing complex heterocycles or fluorinated derivatives, offering synthetic flexibility. Proper handling is advised due to the reactivity of the chloromethyl group. Storage under inert conditions is recommended to maintain stability.
Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate structure
1805233-09-3 structure
Product name:Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
CAS No:1805233-09-3
MF:C12H10ClF2NO2
MW:273.663109302521
CID:4947544

Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
    • Inchi: 1S/C12H10ClF2NO2/c1-2-18-12(17)9-4-7(5-13)3-8(6-16)10(9)11(14)15/h3-4,11H,2,5H2,1H3
    • InChI Key: VIKZEYGVKRLSMZ-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C(C(F)F)=C(C(=O)OCC)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Topological Polar Surface Area: 50.1
  • XLogP3: 2.9

Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015018022-250mg
Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
1805233-09-3 97%
250mg
499.20 USD 2021-06-18
Alichem
A015018022-1g
Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
1805233-09-3 97%
1g
1,445.30 USD 2021-06-18
Alichem
A015018022-500mg
Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
1805233-09-3 97%
500mg
790.55 USD 2021-06-18

Additional information on Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate

Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate (CAS No. 1805233-09-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate, identified by its CAS number 1805233-09-3, is a sophisticated organic compound that has garnered significant attention in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases such as cancer and inflammatory disorders. The unique structural features of this molecule, including its chloromethyl, cyano, and difluoromethyl substituents, make it an invaluable building block for medicinal chemists.

The< strong>5-chloromethyl moiety in Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate introduces a reactive site that can undergo nucleophilic substitution reactions, allowing for further functionalization and diversification of the molecular structure. This property is particularly useful in the development of novel drug candidates, where precise control over substitution patterns is essential for achieving optimal pharmacological activity. Additionally, the< strong>cyano group contributes to the molecule's electronic properties, influencing its interactions with biological targets and potentially enhancing its binding affinity.

The presence of a< strong>2-(difluoromethyl)benzoate group adds another layer of complexity to Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate, providing stability and lipophilicity that are often desirable in drug molecules. Difluoromethyl groups are well-known for their ability to improve metabolic stability and oral bioavailability, making them a common feature in many successful pharmaceuticals. Recent studies have highlighted the role of< strong>difluoromethyl substituents in enhancing the efficacy of antiviral and anticancer agents, further underscoring the importance of this moiety in drug design.

In the context of current research, Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactive sites on this compound, researchers have been able to develop novel inhibitors that target specific kinases with high selectivity. These inhibitors have shown promising results in preclinical studies, demonstrating potential for further development into therapeutic agents.

The< strong>chloromethyl group also facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis to construct complex molecular frameworks. These reactions allow for the introduction of aryl or heteroaryl groups at various positions on the benzene ring, enabling the creation of diverse libraries of compounds for drug discovery. The versatility of Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate makes it an attractive choice for medicinal chemists seeking to explore new chemical space.

Furthermore, the< strong>cyano group can be further functionalized through reduction or hydrolysis to yield carboxylic acid or amine derivatives. These transformations expand the utility of Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate beyond kinase inhibitors and into other therapeutic areas such as immunotherapy and anti-inflammatory drug development. Recent advances in biocatalysis have also opened up new possibilities for using this compound as a substrate for enzymatic reactions, which can provide more sustainable and environmentally friendly synthetic routes.

The< strong>difluoromethyl group's influence on metabolic stability has been particularly well-documented in the development of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, including viral replication and tumor growth. By incorporating difluoromethylation into these inhibitors, researchers have been able to achieve longer half-lives and improved pharmacokinetic profiles. Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate serves as an excellent precursor for these types of inhibitors, providing a scaffold that can be readily modified to target specific proteases.

In conclusion, Ethyl 5-chloromethyl-3-cyano-2-(difluoromethyl)benzoate (CAS No. 1805233-09-3) is a multifaceted intermediate with significant potential in modern pharmaceutical synthesis. Its unique structural features enable a wide range of chemical transformations, making it a valuable tool for medicinal chemists working on diverse therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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